Home > Products > Screening Compounds P54625 > 4-(4-morpholinyl)-3-nitro-N-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]benzamide
4-(4-morpholinyl)-3-nitro-N-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]benzamide -

4-(4-morpholinyl)-3-nitro-N-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]benzamide

Catalog Number: EVT-4346028
CAS Number:
Molecular Formula: C23H19N5O5
Molecular Weight: 445.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

3-Cyano-N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide (CDPPB)

Compound Description: 3-cyano-N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide, commonly known as CDPPB, is a crucial compound in the development of positive allosteric modulators (PAMs) for the metabotropic glutamate receptor subtype 5 (mGluR5) . Research indicates that CDPPB acts as a centrally active PAM of both rat and human mGluR5 subtypes . It exhibits an EC50 value of 77 ± 15 nM in potentiating mGluR5-mediated responses in cortical astrocytes and a Ki value of 3760 ± 430 nM in displacing [3H]methoxyPEPy binding in membranes of cultured HEK-293 cells expressing rat mGluR5 . Further studies suggest that CDPPB and its analogs bind to the same allosteric site as negative allosteric modulators like 2-methyl-6-(phenylethynyl)pyridine (MPEP), and this interaction is critical for the potentiation of mGluR5 responses .

4-Nitro-N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide (VU-29)

Compound Description: 4-nitro-N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide (VU-29) is a highly potent analog of CDPPB. It demonstrates selective potentiation of mGluR5-mediated responses in midbrain neurons without affecting mGluR1 . This selectivity profile makes VU-29 a valuable tool for investigating the specific roles of mGluR5 in various physiological processes.

4-Nitro-N-(1-(2-fluorophenyl)-3-phenyl-1H-pyrazol-5-yl)benzamide (VU-1545)

Compound Description: 4-nitro-N-(1-(2-fluorophenyl)-3-phenyl-1H-pyrazol-5-yl)benzamide (VU-1545) represents a further optimized analog of CDPPB, exhibiting enhanced potency for mGluR5 . It shows a Ki value of 156 ± 29 nM in binding assays and an EC50 of 9.6 ± 1.9 nM in functional assays, demonstrating a significant improvement compared to CDPPB .

4-Nitro-N-(1,4-diphenyl-1H-pyrazol-5-yl)benzamide (VU-71)

Compound Description: 4-nitro-N-(1,4-diphenyl-1H-pyrazol-5-yl)benzamide (VU-71) demonstrates selectivity for mGluR1, showcasing a different selectivity profile compared to CDPPB and its other analogs . This compound serves as a useful tool to understand the structural requirements for achieving selectivity between closely related receptor subtypes.

2-Chloro-5-nitro-N-phenyl-benzamide (GW9662)

Compound Description: 2-chloro-5-nitro-N-phenyl-benzamide (GW9662) is recognized as a PPAR-γ inhibitor , demonstrating its ability to antagonize the activity of this nuclear receptor. This inhibitory action highlights the potential of benzamide derivatives in targeting diverse pharmacological targets.

3-((4-bromophenoxy)methyl)-N-(4-nitro-1H-pyrazol-1-yl)benzamide (MDG 559)

Compound Description: 3-((4-bromophenoxy)methyl)-N-(4-nitro-1H-pyrazol-1-yl)benzamide (MDG 559) is identified as a novel PPARγ scaffold with high affinity competitive binding to the PPARγ-LBD (EC50 of 215 nM to 5.45 μM) . It also acts as an agonist of PPARγ .

Properties

Product Name

4-(4-morpholinyl)-3-nitro-N-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]benzamide

IUPAC Name

4-morpholin-4-yl-3-nitro-N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)benzamide

Molecular Formula

C23H19N5O5

Molecular Weight

445.4 g/mol

InChI

InChI=1S/C23H19N5O5/c29-22(15-3-5-19(20(12-15)28(30)31)27-8-10-32-11-9-27)25-17-4-6-21-18(13-17)26-23(33-21)16-2-1-7-24-14-16/h1-7,12-14H,8-11H2,(H,25,29)

InChI Key

IGCPJSYQHCVLDB-UHFFFAOYSA-N

SMILES

C1COCCN1C2=C(C=C(C=C2)C(=O)NC3=CC4=C(C=C3)OC(=N4)C5=CN=CC=C5)[N+](=O)[O-]

Canonical SMILES

C1COCCN1C2=C(C=C(C=C2)C(=O)NC3=CC4=C(C=C3)OC(=N4)C5=CN=CC=C5)[N+](=O)[O-]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.